molecular formula C10H16O3 B6254513 9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 21328-47-2

9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B6254513
CAS No.: 21328-47-2
M. Wt: 184.2
InChI Key:
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Description

9-Hydroxybicyclo[331]nonane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid typically involves the construction of the bicyclo[3.3.1]nonane ring system. One common method involves the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride, followed by hydrolysis and subsequent functional group modifications . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane

Comparison: Compared to these similar compounds, 9-hydroxybicyclo[3.3.1]nonane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. The presence of these functional groups allows for a wider range of chemical modifications and applications in various fields .

Properties

CAS No.

21328-47-2

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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